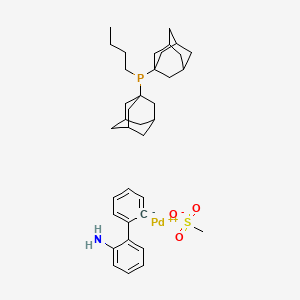

CataCXium A Pd G3

Description

BenchChem offers high-quality CataCXium A Pd G3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CataCXium A Pd G3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H52NO3PPdS |

|---|---|

Molecular Weight |

728.3 g/mol |

IUPAC Name |

bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |

InChI |

InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChI Key |

QFHMWCPYABRFMY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

Origin of Product |

United States |

Foundational & Exploratory

CataCXium® A Pd G3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CataCXium® A Pd G3, a third-generation Buchwald precatalyst. It details the molecular structure, activation mechanism, and applications in cross-coupling reactions, presenting key data and experimental protocols to support advanced research and development.

Core Structure and Molecular Architecture

CataCXium® A Pd G3, with the CAS Number 1651823-59-4, is a highly efficient and versatile palladium precatalyst.[1] Its meticulously designed structure is engineered for high stability and catalytic activity. The molecule consists of a central palladium(II) atom coordinated to a bulky, electron-rich phosphine (B1218219) ligand and a biphenyl-amine scaffold, with a methanesulfonate (B1217627) anion as a counterion.[1]

The key components of its molecular architecture are:

-

Palladium(II) Center: The catalytic heart of the molecule.

-

Di(1-adamantyl)-n-butylphosphine Ligand (cataCXium® A): This ligand features bulky adamantyl groups that create significant steric hindrance around the palladium center. This steric shield stabilizes the catalytically active Pd(0) species, preventing the formation of inactive palladium black.[1] The electron-donating nature of the phosphine accelerates the oxidative addition step in the catalytic cycle.[1] The n-butyl group enhances the solubility of the catalyst in common organic solvents.[1]

-

2'-Amino-1,1'-biphenyl Moiety: This component plays a crucial role in the facile generation of the active Pd(0) catalyst.[1]

-

Methanesulfonate Anion: A labile, non-coordinating anion that readily dissociates during the activation process.[1]

Physicochemical Properties

A summary of the key quantitative and qualitative data for CataCXium® A Pd G3 is presented below.

| Property | Value | Reference |

| CAS Number | 1651823-59-4 | [1] |

| Molecular Formula | C₃₇H₅₂NO₃PPdS | [2][3] |

| Molecular Weight | 728.27 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 196-241 °C (decomposition) | |

| Synonyms | Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2′-amino-1,1′-biphenyl)]palladium(II) |

Precatalyst Activation and Catalytic Cycle

CataCXium® A Pd G3 is a "precatalyst," meaning it is not catalytically active in its initial state. It requires an activation step to generate the active Pd(0) species that enters the catalytic cycle. This activation is a key feature of G3 precatalysts, ensuring stability and controlled release of the active catalyst.

The activation mechanism proceeds as follows:

-

Mesylate Dissociation: Upon gentle heating, the methanesulfonate anion dissociates from the palladium center, forming a cationic palladium intermediate.[1]

-

C-N Bond Protonolysis: The amine group on the biphenyl (B1667301) ligand donates a proton to the methanesulfonate anion.[1]

-

Reductive Elimination: This step leads to the formation of a neutral palladacycle and subsequent reductive elimination of biphenylamine, which generates the highly active, monoligated Pd(0) species, (cataCXium® A)Pd(0).[1]

This active species then participates in the desired cross-coupling reaction.

References

Unraveling the Activation of CataCXium A Pd G3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core activation mechanism of the CataCXium A Pd G3 precatalyst, a third-generation Buchwald precatalyst pivotal in modern synthetic chemistry. This document provides a comprehensive overview of the catalyst's structure, the step-by-step activation pathway to the catalytically active Pd(0) species, detailed experimental protocols for monitoring this transformation, and a summary of the available quantitative data.

Molecular Architecture of CataCXium A Pd G3

The efficacy of CataCXium A Pd G3 lies in its well-defined molecular structure, which ensures stability under ambient conditions and facilitates a controlled release of the active catalytic species. The key components are:

-

Palladium(II) Center: The core of the precatalyst.

-

Di(1-adamantyl)-n-butylphosphine (cataCXium A): A bulky and electron-rich phosphine (B1218219) ligand. The adamantyl groups provide significant steric hindrance that stabilizes the catalytically active monoligated Pd(0) species and prevents the formation of inactive palladium black.[1] The electron-donating nature of the phosphine ligand enhances the rate of oxidative addition in the catalytic cycle.

-

2'-Amino-1,1'-biphenyl Moiety: This "scaffold" ligand plays a crucial role in the activation process. It is bound to the palladium center through both a carbon atom of one phenyl ring and the nitrogen atom of the amino group, forming a stable five-membered palladacycle.

-

Methanesulfonate (B1217627) (Mesylate) Anion: A labile leaving group that initiates the activation sequence.[1] Its replacement of the chloride anion found in second-generation precatalysts leads to a more versatile and solution-stable catalyst.

The Activation Pathway: From Precatalyst to Active Catalyst

The transformation of the stable Pd(II) precatalyst to the active monoligated Pd(0) species is a critical step for initiating the cross-coupling reaction. The generally accepted mechanism for Buchwald G3 precatalysts, including CataCXium A Pd G3, involves a three-step sequence.[1]

-

Dissociation of the Methanesulfonate Anion: The activation process is typically initiated by the dissociation of the weakly coordinating methanesulfonate anion from the palladium center. This step is often facilitated by the presence of a base and/or heating.

-

C-N Bond Protonolysis/Deprotonation: Following the dissociation of the mesylate, a base in the reaction mixture deprotonates the amine group on the 2'-amino-1,1'-biphenyl scaffold. This deprotonation is a key step that leads to the formation of a Pd-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the now N-deprotonated 2-aminobiphenyl (B1664054) scaffold, which forms carbazole (B46965) as a byproduct. This reductive elimination step formally reduces the palladium center from Pd(II) to the highly reactive, monoligated Pd(0) species, L-Pd(0) (where L is the cataCXium A phosphine ligand), which is the active catalyst that enters the cross-coupling catalytic cycle.

This activation pathway is visualized in the following diagram:

Quantitative Analysis of Activation

| Parameter | Observation | Implication for Activation | Reference |

| Catalyst Loading | Effective at low mol % (down to 0.01 mol % in some cases) | Efficient and near-quantitative generation of the active catalyst | |

| Reaction Times | Often short, with high conversions achieved rapidly | Fast activation to initiate the catalytic cycle promptly | |

| Reaction Conditions | Mild conditions (room temperature to moderate heating) are often sufficient | Low energy barrier for the activation process | |

| Byproduct Formation | Formation of carbazole | Confirms the reductive elimination activation pathway |

Experimental Protocols for Monitoring Activation

The activation of CataCXium A Pd G3 can be monitored using various in-situ spectroscopic techniques. These methods allow for the real-time observation of the disappearance of the precatalyst and the formation of the active Pd(0) species or subsequent intermediates in the catalytic cycle.

In-situ NMR Spectroscopy

Objective: To monitor the transformation of the Pd(II) precatalyst to the active Pd(0) species by observing changes in the 31P NMR spectrum.

Methodology:

-

Sample Preparation: In a nitrogen-filled glovebox, a J. Young NMR tube is charged with CataCXium A Pd G3 (1.0 equiv), the desired solvent (e.g., THF-d8), and an internal standard (e.g., triphenylphosphine (B44618) oxide).

-

Initial Spectrum: A 31P NMR spectrum of the initial solution is acquired to establish the chemical shift of the precatalyst.

-

Initiation of Activation: The activating agent (e.g., a solution of a base such as NaOtBu in the same deuterated solvent) is injected into the NMR tube.

-

Time-Resolved Spectroscopy: 31P NMR spectra are acquired at regular intervals to monitor the decrease in the signal corresponding to the precatalyst and the appearance of new signals corresponding to the L-Pd(0) species or other palladium-containing intermediates.

-

Data Analysis: The integration of the respective signals relative to the internal standard is used to determine the concentration of each species over time, allowing for the determination of activation kinetics.

UV-Visible Spectroscopy

Objective: To monitor the change in the electronic environment of the palladium center during activation.

Methodology:

-

Solution Preparation: Stock solutions of CataCXium A Pd G3 and the activating agent (e.g., a base) are prepared in a suitable solvent (e.g., THF or dioxane) under an inert atmosphere.

-

Initial Spectrum: A UV-Vis spectrum of the precatalyst solution is recorded in a cuvette.

-

Initiation and Monitoring: The activating agent is added to the cuvette, and the UV-Vis spectrum is recorded at regular time intervals.

-

Data Analysis: Changes in the absorbance at specific wavelengths corresponding to the Pd(II) precatalyst and potentially the Pd(0) species are monitored to determine the kinetics of the activation process.

Logical Relationships in Precatalyst Activation

The successful activation of CataCXium A Pd G3 is contingent on a series of logical relationships between the reaction components and conditions.

Conclusion

The activation of the CataCXium A Pd G3 precatalyst is a well-orchestrated process that efficiently generates the catalytically active monoligated Pd(0) species. Understanding this mechanism is crucial for optimizing reaction conditions, minimizing catalyst decomposition, and achieving high efficiencies in cross-coupling reactions. The use of in-situ monitoring techniques such as NMR and UV-Vis spectroscopy provides valuable insights into the kinetics and mechanism of this critical activation step, paving the way for further advancements in catalyst design and application in the pharmaceutical and chemical industries.

References

The Vanguard of Cross-Coupling: An In-depth Technical Guide to Third-Generation Buchwald Catalysts

For Researchers, Scientists, and Drug Development Professionals

Third-generation Buchwald precatalysts have emerged as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with unprecedented efficiency and scope. This technical guide provides a comprehensive overview of the underlying principles of these powerful catalytic systems, including their structural evolution, activation mechanisms, and applications in key cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in research and development.

Evolution and Core Principles of Third-Generation Buchwald Precatalysts

The development of Buchwald precatalysts has progressed through several generations, each aimed at improving stability, activity, and ease of use. First-generation (G1) precatalysts required strong bases for activation, while second-generation (G2) precatalysts, featuring a 2-aminobiphenyl (B1664054) scaffold, allowed for activation with weaker bases at room temperature.[1]

Third-generation (G3) precatalysts represent a significant leap forward, characterized by the replacement of the chloride ligand found in G2 systems with a methanesulfonate (B1217627) (OMs) group. This key modification imparts several crucial advantages:

-

Enhanced Stability: G3 precatalysts exhibit superior stability in solution compared to their G1 and G2 counterparts.

-

Broader Ligand Scope: The non-coordinating nature of the methanesulfonate ligand allows for the accommodation of bulkier and more electron-rich phosphine (B1218219) ligands, such as the BrettPhos family.

-

Improved Solubility: These catalysts are highly soluble in a wide range of common organic solvents.[1]

-

Efficient Activation: G3 precatalysts rapidly and quantitatively generate the active monoligated Pd(0) species under mild conditions, often with lower catalyst loadings and shorter reaction times.[2]

The general structure of a third-generation Buchwald precatalyst consists of a palladium(II) center coordinated to a biarylphosphine ligand, a deprotonated 2-aminobiphenyl moiety, and the characteristic methanesulfonate anion.

The Activation Pathway: Generating the Catalytically Active Species

The efficacy of Buchwald precatalysts lies in their ability to cleanly generate the active L-Pd(0) species, which enters the catalytic cycle. The activation of a G3 precatalyst is initiated by a base, which facilitates a reductive elimination process.

Upon treatment with a base, the 2-aminobiphenyl ligand is deprotonated, leading to the formation of a palladium-amido complex. This intermediate then undergoes reductive elimination to yield the highly reactive, monoligated L-Pd(0) catalyst, along with carbazole and the methanesulfonate salt of the base. This clean and efficient activation is a key advantage of the G3 systems.

Catalytic Cycles in Action

Once the active L-Pd(0) catalyst is formed, it can participate in a variety of cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls and other conjugated systems. The catalytic cycle with a G3-derived catalyst proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the L-Pd(0) complex, forming a Pd(II) intermediate. Subsequently, in the presence of a base, the organoboron reagent (Ar'-B(OR)2) undergoes transmetalation, transferring the Ar' group to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond in the product (Ar-Ar') and regenerates the active L-Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.

Following the oxidative addition of the aryl halide to the L-Pd(0) catalyst, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. This species undergoes reductive elimination to form the C-N bond of the arylamine product and regenerate the L-Pd(0) catalyst, thus completing the cycle.

Quantitative Performance Data

The enhanced performance of third-generation Buchwald catalysts is evident in the high yields, low catalyst loadings, and short reaction times observed in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Comparative Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl chlorides, highlighting the efficacy of G3 precatalysts.

| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 4 | >95 |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1.5) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Thienylboronic acid | SPhos Pd G3 (2) | K₃PO₄ | THF | 65 | 1 | 98 |

| 4 | 4-Chloroanisole | 2-Naphthylboronic acid | RuPhos Pd G3 (1) | Cs₂CO₃ | t-AmOH | 110 | 6 | 94 |

Data compiled from various sources and representative examples.

Buchwald-Hartwig Amination: Comparative Data

Third-generation catalysts have proven to be particularly effective for the challenging C-N bond formation with a wide range of amines. A comparative study of RuPhos-based G3, G4, and G5 precatalysts in the N-arylation of morpholine (B109124) with 1-chloro-4-fluorobenzene (B165104) demonstrated the superior activity of the G4 system under the tested conditions.[3]

| Catalyst | Conversion of Aryl Chloride (%) | Yield of C-N Product (%) |

| RuPhos Pd G3 | ~3 | ~3 |

| RuPhos Pd G4 | 81 | 55 |

| RuPhos Pd G5 | 40 | 27 |

Reaction Conditions: 1-chloro-4-fluorobenzene, morpholine, base, solvent, heat. Data from a comparative study.[3]

The lower activity of the G3 catalyst in this specific case was attributed to potential deactivation by the carbazole byproduct formed during activation.[3] The G4 precatalyst, which generates N-methylcarbazole, mitigates this issue.

C-O Coupling: Representative Data

G3 catalysts with ligands such as RockPhos are also highly efficient for the formation of C-O bonds between aryl halides and alcohols.

| Entry | Aryl Halide | Alcohol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 1-Butanol | RockPhos Pd G3 (2) | K₃PO₄ | Toluene | 110 | 16 | 91 |

| 2 | 1-Chloro-4-methoxybenzene | Ethanol | RockPhos Pd G3 (2) | NaOt-Bu | Dioxane | 100 | 18 | 88 |

| 3 | 2-Chloropyridine | Isopropanol | RockPhos Pd G3 (3) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |

Data compiled from representative examples in the literature.

Detailed Experimental Protocols

The following are representative experimental procedures for key cross-coupling reactions using third-generation Buchwald catalysts.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 (0.02 mmol, 2 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL)

-

Water (0.4 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, XPhos Pd G3, and K₃PO₄.

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene and degassed water via syringe.

-

Stir the mixture at 100 °C for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Primary amine (1.2 mmol, 1.2 equiv)

-

BrettPhos Pd G3 (0.01 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried vial with BrettPhos Pd G3 and sodium tert-butoxide.

-

Add toluene, followed by the primary amine and then the aryl chloride.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

General Procedure for C-O Coupling of an Aryl Bromide with a Phenol

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Phenol (1.2 mmol, 1.2 equiv)

-

RuPhos Pd G3 (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Dioxane (5 mL)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, phenol, RuPhos Pd G3, and potassium carbonate.

-

Add anhydrous, degassed dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed.

-

Cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Third-generation Buchwald precatalysts have fundamentally transformed the landscape of cross-coupling chemistry. Their enhanced stability, broad substrate scope, and high catalytic activity have made previously challenging bond formations routine. This guide provides the fundamental principles, quantitative data, and detailed experimental protocols necessary for the successful implementation of these powerful tools in academic and industrial research. As the quest for ever more efficient and selective synthetic methods continues, the principles embodied in the design of G3 Buchwald catalysts will undoubtedly inspire the development of the next generation of catalytic systems.

References

CataCXium A Pd G3: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CataCXium A Pd G3, a third-generation palladium precatalyst. This document details its chemical properties, applications in cross-coupling reactions, and includes experimental protocols and mechanistic diagrams to support researchers in its effective application.

Core Concepts: Understanding CataCXium A Pd G3

CataCXium A Pd G3, with the CAS number 1651823-59-4, is a highly efficient and versatile Buchwald third-generation precatalyst.[1][2][3][4] Its structure features a palladium center coordinated to a bulky, electron-rich di(1-adamantyl)-n-butylphosphine ligand and a 2-(2′-amino-1,1′-biphenyl) fragment. This sophisticated molecular architecture contributes to its high stability and catalytic activity in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Chemical and Physical Properties

The key chemical and physical properties of CataCXium A Pd G3 are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value |

| CAS Number | 1651823-59-4 |

| Molecular Formula | C₃₇H₅₂NO₃PPdS |

| Molecular Weight | 728.27 g/mol |

| Appearance | Solid |

| Melting Point | 196-241 °C (decomposition) |

Data Presentation: A Catalyst for a Multitude of Reactions

CataCXium A Pd G3 is renowned for its broad applicability in various palladium-catalyzed cross-coupling reactions. Its efficacy has been demonstrated in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings. This versatility makes it a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Reaction Suitability

| Cross-Coupling Reaction | Applicability |

| Suzuki-Miyaura Coupling | Yes |

| Buchwald-Hartwig Amination | Yes |

| Sonogashira Coupling | Yes |

| Heck Reaction | Yes |

| Negishi Coupling | Yes |

| Stille Coupling | Yes |

Experimental Protocols: Practical Application in Synthesis

Detailed methodologies are crucial for the successful implementation of catalytic systems. Below are representative experimental protocols for key cross-coupling reactions utilizing palladium catalysts, with specific details for a Suzuki-Miyaura coupling employing CataCXium A Pd G3.

Suzuki-Miyaura Coupling of an Unprotected ortho-bromoaniline

This protocol details the successful Suzuki-Miyaura cross-coupling of an unprotected ortho-bromoaniline with a boronic ester, showcasing the unique efficacy of CataCXium A Pd G3 in this challenging transformation.[1]

Reaction Scheme:

An unprotected ortho-bromoaniline is coupled with a boronic ester in the presence of CataCXium A Pd G3 and a base in a suitable solvent.

Reagents and Conditions:

-

Substrate: Unprotected ortho-bromoaniline (1.0 equiv.)

-

Boronic Ester: (1.5 equiv.)

-

Catalyst: CataCXium A Pd G3 (specify mol%)

-

Base: Cs₂CO₃

-

Solvent: 2-MeTHF

-

Temperature: 80 °C

-

Atmosphere: Inert (e.g., Nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the unprotected ortho-bromoaniline, boronic ester, CataCXium A Pd G3, and cesium carbonate.

-

Add 2-MeTHF as the solvent.

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

Results:

This optimized protocol, switching to 2-MeTHF as the solvent, resulted in a high isolated yield of the desired coupled product, demonstrating the superior performance of CataCXium A Pd G3 for this specific substrate.[1]

General Protocol for Buchwald-Hartwig Amination

While a specific detailed protocol for a Buchwald-Hartwig amination using CataCXium A Pd G3 was not found in the search results, a general procedure for this type of reaction is provided below. CataCXium A Pd G3 is a known effective catalyst for this transformation.

Reaction Scheme:

An aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (if not using a precatalyst), and a base in an appropriate solvent.

Reagents and Conditions:

-

Aryl Halide: (1.0 equiv.)

-

Amine: (1.2 equiv.)

-

Catalyst: Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand, or a precatalyst like CataCXium A Pd G3 (typically 0.5-2 mol%).

-

Base: Strong base such as NaOtBu, LiHMDS, or K₃PO₄ (1.4 - 2.0 equiv.).

-

Solvent: Anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

-

Temperature: Typically between 80-110 °C.

-

Atmosphere: Inert (e.g., Argon or Nitrogen).

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium source, ligand (if necessary), and base.

-

Add the aryl halide and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualization: Mechanistic Insights

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving CataCXium A Pd G3.

Caption: Activation pathway of CataCXium A Pd G3 to the active Pd(0) species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. cataCXium® A Pd G3 | Krackeler Scientific, Inc. [krackeler.com]

- 4. cataCXium A Pd G3 | 1651823-59-4 [chemicalbook.com]

CataCXium A Pd G3: A Comprehensive Technical Guide to a Powerful Cross-Coupling Catalyst

For Researchers, Scientists, and Drug Development Professionals

CataCXium A Pd G3 has emerged as a highly efficient and versatile third-generation palladium precatalyst, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations crucial for modern organic synthesis. Its remarkable stability, high catalytic activity, and broad substrate scope have made it an invaluable tool in the development of pharmaceuticals, fine chemicals, and advanced materials. This in-depth technical guide provides a comprehensive overview of the development of CataCXium A Pd G3, including its synthesis, activation, and application in key cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Molecular Architecture and Synthesis

CataCXium A Pd G3, formally known as Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2′-amino-1,1′-biphenyl)]palladium(II), possesses a sophisticated molecular architecture designed for optimal performance. The bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand provides steric protection to the palladium center, enhancing stability and promoting the desired catalytic activity. The 2'-amino-1,1'-biphenyl moiety plays a crucial role in the facile activation of the precatalyst to the active Pd(0) species.

Synthesis of CataCXium A Pd G3

The synthesis of CataCXium A Pd G3 is a multi-step process that involves the preparation of the specific phosphine (B1218219) ligand followed by its coordination to a palladium precursor and subsequent ligand exchange.

Experimental Protocol: Synthesis of CataCXium A Pd G3

The following is a general, illustrative protocol for the synthesis of CataCXium A Pd G3. Researchers should consult specific literature for precise, optimized conditions.

Step 1: Synthesis of Di(1-adamantyl)-n-butylphosphine

-

In a glovebox, under an inert atmosphere (e.g., nitrogen or argon), combine 1-adamantanol (B105290) and a suitable phosphine source (e.g., n-butylphosphine) in a dry, degassed solvent such as toluene.

-

Add a strong base (e.g., n-butyllithium) dropwise at a controlled temperature (typically low temperature to start, then allowed to warm to room temperature or heated).

-

The reaction is stirred for several hours to overnight until completion, which can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude phosphine ligand is then purified, typically by crystallization or column chromatography.

Step 2: Formation of the Palladium Complex

-

In an inert atmosphere, dissolve the synthesized di(1-adamantyl)-n-butylphosphine ligand in a suitable dry solvent (e.g., THF or toluene).

-

To this solution, add a palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂), and stir the mixture at room temperature.

-

The reaction progress is monitored until the formation of the phosphine-palladium complex is complete.

Step 3: Ligand Exchange and Formation of CataCXium A Pd G3

-

To the solution containing the phosphine-palladium complex, add 2-(2'-amino-1,1'-biphenyl).

-

Subsequently, a source of the methanesulfonate (B1217627) (mesylate) anion, such as silver mesylate or an alkali metal mesylate, is introduced to the reaction mixture.

-

The reaction is stirred until the formation of the final CataCXium A Pd G3 precatalyst is complete.

-

The product is then isolated by filtration to remove any insoluble byproducts, and the solvent is removed from the filtrate.

-

The resulting solid is washed with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove impurities and then dried under vacuum.

Precatalyst Activation and Catalytic Cycles

A key advantage of G3 precatalysts like CataCXium A is their well-defined activation mechanism, which leads to the highly active, monoligated Pd(0) species.

The Pivotal Role of the 2-Aminobiphenyl Moiety in Buchwald G3 Precatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical role of the 2-aminobiphenyl (B1664054) moiety in the function of third-generation (G3) Buchwald precatalysts. A common point of confusion is the misattribution of this structural feature to Grubbs catalysts; this document clarifies that the aminobiphenyl scaffold is a hallmark of Buchwald's palladium-based cross-coupling precatalysts, not the ruthenium-based olefin metathesis catalysts developed by Grubbs. The 2-aminobiphenyl moiety is integral to the mechanism of catalyst activation, enabling the efficient in situ generation of the active monoligated Pd(0) species required for a broad range of C-C and C-N bond-forming reactions. This guide will delve into the activation mechanism, present quantitative performance data, provide detailed experimental protocols, and visualize key pathways and workflows.

Introduction: Correcting the Nomenclature and Defining the Core Component

While the user's query mentioned "Grubbs G3 precatalysts," it is essential to clarify that the 2-aminobiphenyl moiety is a foundational component of Buchwald precatalysts . Grubbs catalysts are ruthenium-based complexes used for olefin metathesis, whereas Buchwald precatalysts are palladium-based and are workhorses for cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.

The Buchwald group developed a series of highly active and versatile palladium precatalysts built upon a 2-aminobiphenyl scaffold.[1] This scaffold is the core of the G2, G3, and G4 generations of these catalysts. The key innovation of the G3 precatalysts was the replacement of the chloride ligand found in G2 with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate) group.[2][3] This modification leads to precatalysts with enhanced solution stability and the ability to accommodate a wider range of bulky and electron-rich phosphine (B1218219) ligands.[3]

The primary function of the 2-aminobiphenyl moiety is to facilitate a controlled, base-induced reductive elimination to generate the active Pd(0) catalyst. This process is rapid and efficient, allowing for the use of lower catalyst loadings and milder reaction conditions.[1]

The Activation Mechanism: The Role of the Aminobiphenyl Moiety

The activation of a Buchwald G3 precatalyst is a crucial step that initiates the catalytic cycle. This process is mediated by a base and directly involves the 2-aminobiphenyl ligand.[4][5] The generally accepted mechanism proceeds as follows:

-

Base-Mediated Deprotonation: The reaction is initiated by the deprotonation of the amine on the 2-aminobiphenyl scaffold by a base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[4][5] This step forms a palladium-amido intermediate.

-

Reductive Elimination: The palladium-amido complex then undergoes a rapid intramolecular reductive elimination. This step involves the formation of a C-N bond to generate a carbazole (B46965) byproduct and, critically, reduces the Pd(II) center to the highly reactive, monoligated Pd(0) species (LPd(0)).[4] This LPd(0) complex is the active catalyst that enters the cross-coupling cycle.[6]

This activation pathway is highly efficient and ensures the quantitative generation of the active catalytic species.[1] The formation of carbazole as a byproduct is a notable feature of G3 precatalysts. In some cases, this carbazole can act as an inhibitory ligand or complicate product purification. This led to the development of G4 precatalysts, which utilize an N-methylated 2-aminobiphenyl scaffold to generate N-methylcarbazole upon activation, a byproduct that is less likely to interfere with the catalytic cycle.[7]

Quantitative Performance Data

Buchwald G3 precatalysts exhibit high efficiency across a range of cross-coupling reactions. The choice of the biarylphosphine ligand (e.g., XPhos, tBuBrettPhos) allows for the tuning of reactivity for specific substrates. The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions catalyzed by these precatalysts.

Table 1: Suzuki-Miyaura Coupling Reactions with Buchwald G3 Precatalysts

| Aryl Halide | Boronic Acid | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | >95 | [6] |

| 2-Chloronitrobenzene | 4-Methoxyphenylboronic acid | XPhos Pd G3 (1.5) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 | |

| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | 1b Pd G3 (0.001) | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 90* | [8] |

| 4-Chloroanisole | 2-Thiopheneboronic acid | tBuXPhos Pd G3 (2) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 92 | [6] |

*Turnover Number (TON) reached 90,000.[8]

Table 2: Buchwald-Hartwig Amination Reactions with Buchwald G3 Precatalysts

| Aryl Halide | Amine | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 4-Chlorotoluene | Morpholine | BrettPhos Pd G3 (0.01) | NaOtBu | Toluene | 100 | 2 | >98 | |

| 4-Bromoanisole | Aniline | tBuBrettPhos Pd G3 (1) | NaOtBu | Toluene | 80 | 18 | 96 | |

| 1-Chloro-4-fluorobenzene | Morpholine | RuPhos Pd G4** (N/A) | N/A | N/A | N/A | N/A | 55 | [9] |

| 4-Chlorotoluene | Benzamide | tBuBrettPhos Pd G3 (2) | K₂CO₃ | t-AmylOH | 110 | 18 | 95 |

**RuPhos Pd G3 was found to be almost inactive in this specific reaction, highlighting the superior activity of the G4 analogue in some cases.[9]

Experimental Protocols

Synthesis of a Buchwald G3 Precatalyst (XPhos Pd G3)

The following is a modified, multigram scale synthesis procedure for XPhos Pd G3.[10]

Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

-

To a solution of 2-aminobiphenyl in a suitable organic solvent (e.g., toluene), add methanesulfonic acid dropwise at room temperature.

-

Stir the mixture for a specified time until precipitation is complete.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield 2-ammoniumbiphenyl mesylate.

Step 2: Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂

-

In an inert atmosphere, combine palladium acetate (B1210297) and 2-ammoniumbiphenyl mesylate in a suitable solvent.

-

Heat the mixture under reflux for the prescribed time.

-

Cool the reaction mixture to allow for crystallization of the dimeric palladacycle.

-

Isolate the product by filtration and dry under vacuum.

Step 3: Synthesis of XPhos Pd G3

-

Under an inert atmosphere, dissolve the dimeric palladacycle and the XPhos ligand in a dry, degassed solvent such as THF.

-

Stir the mixture at room temperature for 15-45 minutes.[3]

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by crystallization or used directly after thorough drying.

Note: It is crucial to handle phosphine-containing compounds under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.[10]

General Protocol for Suzuki-Miyaura Coupling using tBuXPhos Pd G3

The following general procedure can be adapted for a variety of substrates.[6]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., dioxane, THF, toluene)

-

Water (optional, often beneficial, e.g., 10:1 organic solvent to water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and tBuXPhos Pd G3.

-

Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

-

If the aryl halide is a liquid, add it via syringe.

-

Add the degassed solvent and water (if using) via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 110 °C).

-

Monitor the reaction progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The 2-aminobiphenyl moiety is a cornerstone of modern palladium precatalyst design, specifically within the Buchwald family of catalysts. Its role in facilitating a clean and efficient activation to the catalytically active Pd(0) species has been instrumental in the widespread adoption of G3 precatalysts in academic and industrial settings. These catalysts offer high stability, broad substrate scope, and operational simplicity. By understanding the fundamental role of the aminobiphenyl scaffold and utilizing the detailed protocols provided, researchers can effectively leverage the power of these advanced catalytic systems for the synthesis of complex molecules in drug discovery and materials science.

References

- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings [dspace.mit.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 10. mdpi.com [mdpi.com]

CataCXium® A Pd G3: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition profile of CataCXium® A Pd G3, a third-generation Buchwald palladium precatalyst renowned for its high reactivity and stability. Understanding the thermal properties of this catalyst is critical for its effective application in cross-coupling reactions, ensuring optimal performance and safety in research and development settings.

Thermal Stability Profile

CataCXium® A Pd G3 is recognized for its notable thermal, air, and moisture stability, which allows for its convenient handling and storage under standard laboratory conditions.[1][2][3] The thermal robustness of this precatalyst is a key advantage in its application, providing consistent activity and performance.

Quantitative Thermal Analysis

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for CataCXium® A Pd G3 is not extensively available in publicly accessible literature, the reported melting point indicates decomposition over a defined temperature range.

Table 1: Thermal Decomposition Data for CataCXium® A Pd G3

| Parameter | Value | Reference |

| Melting Point | 196-241 °C (decomposition) | [2][4][5][6] |

This temperature range signifies the onset and completion of the catalyst's decomposition into various species.

Thermal Decomposition Pathway

The thermal decomposition of CataCXium® A Pd G3 is intrinsically linked to its activation mechanism to the catalytically active Pd(0) species. This process is initiated by mild heating and proceeds through a well-understood cascade of reactions.

The activation and initial decomposition pathway involves three key steps:

-

Mesylate Dissociation: Upon heating, the methanesulfonate (B1217627) (mesylate) anion, a labile leaving group, dissociates from the palladium center. This dissociation results in the formation of a cationic palladium intermediate.[7]

-

C-N Bond Protonolysis: The amine group on the 2'-amino-1,1'-biphenyl moiety then donates a proton to the dissociated mesylate anion. This intramolecular proton transfer leads to the formation of a neutral palladacycle.[7]

-

Reductive Elimination: The final step in the formation of the active catalyst is the reductive elimination of the biphenylamine ligand. This step liberates the catalytically active, monoligated Pd(0) species, which can then enter the desired cross-coupling catalytic cycle.[7]

Further heating beyond the activation temperature leads to the continued decomposition of the organopalladium species and ligands.

Figure 1. Proposed initial thermal decomposition pathway of CataCXium® A Pd G3.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of CataCXium® A Pd G3 are not detailed in the available literature, a general methodology for characterizing the thermal properties of organometallic compounds can be described.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of the sample.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of CataCXium® A Pd G3 is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, argon, or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, revealing the decomposition steps and their corresponding temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of CataCXium® A Pd G3 is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram reveals endothermic (melting, boiling) and exothermic (decomposition, crystallization) transitions.

Figure 2. General experimental workflow for thermal analysis of organometallic compounds.

References

The Catalytic Cycle of CataCXium® A Pd G3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the catalytic cycle of CataCXium® A Pd G3, a third-generation palladium precatalyst. The document details the catalyst's activation, the elementary steps of the catalytic cycle, and its application in various cross-coupling reactions, supported by quantitative data and experimental protocols.

Introduction to CataCXium® A Pd G3

CataCXium® A Pd G3 is a highly efficient and versatile palladium precatalyst used in a wide range of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions.[1][2] Its robust nature and high catalytic activity stem from its unique molecular architecture, which features a bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand (cataCXium® A) and a 2'-amino-1,1'-biphenyl moiety.[1] This structure facilitates the formation of the active Pd(0) species and enhances the efficiency of key steps in the catalytic cycle.

Precatalyst Activation

The activation of the CataCXium® A Pd G3 precatalyst is a critical preliminary step that generates the catalytically active Pd(0) species. This process involves a sequence of intramolecular reactions:

-

Mesylate Dissociation: Upon gentle heating, the methanesulfonate (B1217627) (mesylate) anion dissociates from the palladium center, forming a cationic palladium intermediate.[1][2]

-

C-N Bond Protonolysis: The amine group on the 2'-amino-1,1'-biphenyl ligand then donates a proton to the mesylate anion. This results in the formation of a neutral palladacycle. Kinetic studies suggest this step can be turnover-limiting, as evidenced by an observed induction period before the catalysis begins.[1][2]

-

Reductive Elimination: The final step in the activation is the reductive elimination of the biphenylamine ligand, which liberates the highly reactive, monoligated Pd(0) species, L-Pd(0), ready to enter the catalytic cycle.[1][2]

Caption: Activation pathway of the CataCXium® A Pd G3 precatalyst.

The General Catalytic Cycle

Once activated, the L-Pd(0) species drives the cross-coupling reaction through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the reactants (e.g., organohalides, organoboron compounds, amines) will vary depending on the particular cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organohalide (R¹-X) to the active L-Pd(0) catalyst. This step involves the cleavage of the R¹-X bond and the formation of a new Pd-R¹ and Pd-X bond, resulting in a Pd(II) intermediate. The electron-rich nature of the cataCXium® A ligand accelerates this often rate-determining step.[1]

Transmetalation

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (M-R²) transfers its organic group (R²) to the palladium center, displacing the halide (X). This forms a diorganopalladium(II) complex. The nature of the organometallic reagent is specific to the named reaction (e.g., an organoboron compound in Suzuki-Miyaura coupling).

Reductive Elimination

The final step of the cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium center couple and are expelled as the desired cross-coupled product (R¹-R²). This step regenerates the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications and Quantitative Data

CataCXium® A Pd G3 is effective in a variety of cross-coupling reactions.[2] Below are tables summarizing its performance in Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides.

| Entry | Solvent | Boronate Equiv. | NMR Yield (%) |

| 1 | Dioxane | 2 | 51 |

| 2 | EtOAc | 2 | 56 |

| 3 | PhMe | 2 | 56 |

| 4 | 2-MeTHF | 2 | 95 |

| Reaction conditions: 0.1 mmol of ortho-bromoaniline, boronic ester, Cs₂CO₃ as base, 80 °C. |

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.

| Entry | Catalyst | Catalyst Loading (mol%) | Additive | Yield (%) |

| 1 | CataCXium® A Pd G3 | 1.00 | - | 53 |

| 2 | CataCXium® A Pd G3 | 3.00 | 5 mol% glucose | 52 |

| Reaction conditions: o-dibromobenzene, 3-butynol, Et₃N in 2.0 wt% TPGS-750M in water at 45°C for 24 hours. |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are general methodologies for studying the catalytic cycle.

General Procedure for a Cross-Coupling Reaction

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol), and a magnetic stir bar.

-

Catalyst Addition: Add CataCXium® A Pd G3 (0.01-1 mol%) to the Schlenk tube.

-

Solvent Addition: Add the desired degassed solvent (e.g., toluene, dioxane, THF, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Kinetic Analysis using NMR Spectroscopy

Kinetic studies of the elementary steps of the catalytic cycle can be performed using in-situ NMR spectroscopy.

-

Sample Preparation: In a glovebox, prepare a J. Young NMR tube. Add a solution of the palladium precatalyst and an internal standard in a deuterated solvent.

-

Reactant Addition: Add the substrate (e.g., aryl halide for oxidative addition studies) to the NMR tube.

-

Data Acquisition: Acquire NMR spectra at regular time intervals at a constant temperature.

-

Data Analysis: Determine the concentration of reactants and products at each time point by integrating their respective signals relative to the internal standard. Plot the concentration versus time to determine the reaction rate and order. For studying the oxidative addition of an aryl halide to a Pd(0) complex, pseudo-first-order conditions can be employed by using a large excess of the aryl halide. The disappearance of the Pd(0) species or the appearance of the oxidative addition product can be monitored by ³¹P NMR.

Methodology for Studying Transmetalation

The transmetalation step can be investigated by studying the stoichiometric reaction between an isolated arylpalladium(II) halide complex and the organometallic reagent.

-

Synthesis of Precursors: Synthesize and isolate the arylpalladium(II) halide complex, L-Pd(Ar)(X), where L is the cataCXium® A ligand.

-

Reaction Monitoring: In an inert atmosphere, react the isolated complex with the transmetalating agent (e.g., a boronic acid and base for Suzuki-Miyaura) in an NMR tube.

-

Analysis: Monitor the reaction by ³¹P and ¹H NMR spectroscopy to observe the disappearance of the starting palladium complex and the formation of the transmetalated product and the biaryl product after reductive elimination. The rate of this step can be determined by following the change in concentration of the species over time.

Conclusion

CataCXium® A Pd G3 is a powerful precatalyst that provides access to a highly active Pd(0) species for a multitude of cross-coupling reactions. Its well-defined activation pathway and the robust nature of its catalytic cycle make it an invaluable tool for synthetic chemists in academia and industry. Understanding the intricacies of its catalytic cycle, as outlined in this guide, is paramount for optimizing reaction conditions and expanding its applications in the development of novel molecules.

References

Methodological & Application

Application Notes: Detailed Protocol for Suzuki-Miyaura Coupling with CataCXium A Pd G3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. CataCXium A Pd G3 is a third-generation Buchwald precatalyst that has demonstrated exceptional activity and stability in a wide range of Suzuki-Miyaura couplings, including challenging transformations involving heteroaryl compounds and sterically hindered substrates.[1][2] This application note provides a detailed protocol for utilizing CataCXium A Pd G3 in Suzuki-Miyaura reactions, along with representative data and mechanistic insights.

CataCXium A Pd G3 is an air- and moisture-stable solid, which simplifies handling and reaction setup.[2] Its high catalytic activity often allows for low catalyst loadings and mild reaction conditions, making it a cost-effective and versatile choice for complex molecule synthesis in pharmaceutical and materials science research.[3]

Data Presentation

The following tables summarize the performance of CataCXium A Pd G3 in various Suzuki-Miyaura coupling reactions, showcasing its broad substrate scope and efficiency.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Bromides with Heteroarylboronic Esters

| Entry | Heteroaryl Bromide | Heteroarylboronic Ester | Product | Yield (%) |

| 1 | 2-Bromopyridine | 2-(Neopentyloxyboryl)thiophene | 2-(Thiophen-2-yl)pyridine | 95 |

| 2 | 3-Bromopyridine | 2-(Neopentyloxyboryl)furan | 3-(Furan-2-yl)pyridine | 88 |

| 3 | 2-Bromo-1-methyl-1H-imidazole | 3-(Neopentyloxyboryl)pyridine | 2-(Pyridin-3-yl)-1-methyl-1H-imidazole | 92 |

| 4 | 5-Bromo-1,3,4-thiadiazole | 4-(Neopentyloxyboryl)anisole | 5-(4-Methoxyphenyl)-1,3,4-thiadiazole | 78 |

Reaction Conditions: 3 mol% CataCXium A Pd G3, 1.1 equiv. heteroarylboronic ester, 1.2 equiv. TMSOK, 3.0 equiv. trimethyl borate, THF, reflux, 3h.

Table 2: Suzuki-Miyaura Coupling of Unprotected o-Bromoanilines with Various Boronic Esters

| Entry | Boronic Ester | Product | Yield (%) |

| 1 | Phenylboronic acid pinacol (B44631) ester | 2-Aminobiphenyl | 95 |

| 2 | 4-Methylphenylboronic acid pinacol ester | 4'-Methyl-[1,1'-biphenyl]-2-amine | 91 |

| 3 | 4-Methoxyphenylboronic acid pinacol ester | 4'-Methoxy-[1,1'-biphenyl]-2-amine | 89 |

| 4 | Thiophen-2-ylboronic acid pinacol ester | 2-(Thiophen-2-yl)aniline | 85 |

| 5 | (E)-2-Phenylvinylboronic acid pinacol ester | 2-((E)-Styryl)aniline | 75 |

Reaction Conditions: 5 mol% CataCXium A Pd G3, 1.5 equiv. boronic ester, 2.0 equiv. Cs2CO3, 2-MeTHF, 70°C, 18h.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling reaction using CataCXium A Pd G3.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronic ester (1.2-1.5 equiv)

-

CataCXium A Pd G3 (1-5 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, TMSOK) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, 2-MeTHF)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl or heteroaryl halide (if solid), the boronic acid or ester, the base, and CataCXium A Pd G3.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. If the aryl halide is a liquid, add it via syringe at this point.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the logical flow of the experimental procedure.

References

Step-by-Step Guide for Buchwald-Hartwig Amination using CataCXium® A Pd G3

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing the Buchwald-Hartwig amination reaction using the advanced third-generation palladium precatalyst, CataCXium® A Pd G3. This protocol is designed to assist researchers in the efficient synthesis of carbon-nitrogen (C-N) bonds, a critical transformation in the development of pharmaceuticals and other advanced materials.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[1] The development of sophisticated catalysts has significantly expanded the scope and utility of this reaction.[1] CataCXium® A Pd G3 is a third-generation (G3) Buchwald precatalyst valued for its high stability, activity, and broad substrate scope.[2] As an air- and moisture-stable solid, it offers convenient handling and precise control over the palladium-to-ligand ratio, leading to more reproducible results. Its bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand facilitates the key steps of the catalytic cycle, enabling efficient coupling of a wide range of substrates under mild conditions.[3]

Catalyst Activation and Catalytic Cycle

The efficacy of G3 precatalysts like CataCXium® A Pd G3 stems from their facile activation to the catalytically active Pd(0) species.[3] This activation process, followed by the catalytic cycle, is essential for the C-N bond formation.

Precatalyst Activation

The activation of CataCXium® A Pd G3 is initiated by a base and proceeds through the following steps:

-

Mesylate Dissociation: The methanesulfonate (B1217627) anion dissociates from the palladium center.[3]

-

Deprotonation and Reductive Elimination: The aminobiphenyl ligand is deprotonated by the base, followed by reductive elimination. This step generates the active LPd(0) species (where L is the phosphine (B1218219) ligand), a methanesulfonate salt, and carbazole (B46965) as a byproduct.

Caption: Activation of the CataCXium® A Pd G3 precatalyst to the active Pd(0) species.

General Catalytic Cycle

Once the active Pd(0) catalyst is formed, it enters the catalytic cycle to facilitate the amination reaction:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1][4]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.[5]

-

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine (Ar-NR₂) product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This section provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine using CataCXium® A Pd G3.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

Amine (e.g., morpholine)

-

CataCXium® A Pd G3

-

Strong base (e.g., sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane)

-

Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)

-

Magnetic stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and CataCXium® A Pd G3 (0.01-0.02 mmol, 1-2 mol%).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the anhydrous solvent (e.g., 2-5 mL of toluene or dioxane) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with different amines using palladium catalysts with bulky phosphine ligands. While specific data for CataCXium® A Pd G3 is not extensively compiled in a single source, the following represents expected outcomes based on the performance of similar G3 precatalysts.

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94[6] |

| 4-Bromoanisole | Morpholine | NaOtBu | Dioxane | 80 | 1 | High |

| 4-Chloropyridine | Benzylamine | NaOtBu | Toluene | 80 | 18 | Good |

| Bromobenzene | Carbazole | t-BuOLi | Dioxane | 100 | 24 | High[7] |

| Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | High[7] |

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

CataCXium® A Pd G3 is a highly efficient and user-friendly precatalyst for the Buchwald-Hartwig amination. Its stability, reliability, and broad applicability make it an excellent choice for the synthesis of a diverse range of aryl amines. By following the detailed protocol and understanding the underlying mechanism, researchers can effectively utilize this advanced catalyst to accelerate their research and development in medicinal chemistry and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. jk-sci.com [jk-sci.com]

- 6. escholarship.org [escholarship.org]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: CataCXium® A Pd G3 for C-N Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamines are common structural motifs. CataCXium® A Pd G3 is a highly efficient third-generation palladium precatalyst that has demonstrated broad applicability and high reactivity in these transformations. Its pre-activated nature allows for the ready formation of the active Pd(0) species, often leading to lower catalyst loadings, milder reaction conditions, and shorter reaction times compared to earlier generation catalysts.

This document provides detailed application notes and protocols for the use of CataCXium® A Pd G3 in C-N cross-coupling reactions, offering recommended catalyst loadings and experimental procedures for various substrate combinations.

Catalyst Activation and Catalytic Cycle

CataCXium® A Pd G3 is designed for facile activation to the catalytically active Pd(0) species. The activation process is initiated by a base and involves the reductive elimination of a carbazole (B46965) derivative from the palladium center. Once the active LPd(0) species is formed, it enters the catalytic cycle.

The generally accepted mechanism for the Buchwald-Hartwig amination involves:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Caption: General catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Recommended Catalyst Loading and Reaction Conditions

The optimal catalyst loading for CataCXium® A Pd G3 in C-N coupling reactions can vary depending on the reactivity of the substrates (aryl halide and amine) and the desired reaction rate. Generally, catalyst loadings are in the range of 0.1 to 2 mol%. For highly reactive substrates, the loading can often be reduced, leading to higher turnover numbers (TONs).

General Guidelines:

-

Aryl Halides: The reactivity of aryl halides generally follows the trend: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the most challenging substrates and may require higher catalyst loadings and/or more forcing conditions.

-

Amines: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may also require higher catalyst loadings or longer reaction times.

-

Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.

-

Solvents: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) are commonly used.

Data Summary Tables

The following tables summarize typical catalyst loadings and reaction conditions for various C-N coupling reactions using CataCXium® A Pd G3.

Table 1: Coupling of Aryl Chlorides with Primary Amines

| Aryl Chloride | Primary Amine | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | n-Hexylamine | 1.0 - 2.0 | NaOt-Bu (1.2) | Toluene | 100-110 | 12-24 | >90 |

| 4-Chloroanisole | Aniline | 1.5 - 2.0 | K₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |

| 2-Chloropyridine | Cyclohexylamine | 1.0 - 1.5 | NaOt-Bu (1.2) | Toluene | 100 | 16 | >95 |

Table 2: Coupling of Aryl Bromides with Secondary Amines

| Aryl Bromide | Secondary Amine | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Morpholine | 0.5 - 1.0 | NaOt-Bu (1.2) | Toluene | 80-100 | 4-8 | >98 |

| 1-Bromo-4-fluorobenzene | Piperidine | 0.5 - 1.0 | NaOt-Bu (1.2) | Dioxane | 100 | 6 | >95 |

| 3-Bromopyridine | N-Methylaniline | 1.0 - 1.5 | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~90 |

Table 3: Coupling of Heteroaryl Halides with Various Amines

| Heteroaryl Halide | Amine | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyrazine | Benzylamine | 1.0 - 2.0 | NaOt-Bu (1.2) | Toluene | 100 | 12 | >90 |

| 3-Bromoquinoline | Diethylamine | 0.5 - 1.0 | NaOt-Bu (1.2) | Dioxane | 100 | 8 | >95 |

| 5-Bromoindole | Pyrrolidine | 1.0 | K₃PO₄ (2.0) | Toluene | 110 | 18 | ~88 |

Experimental Protocols

The following are general experimental protocols for C-N cross-coupling reactions using CataCXium® A Pd G3. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine

This protocol describes a typical reaction between an aryl bromide and a secondary amine.

Caption: General experimental workflow for the amination of an aryl bromide.

Detailed Steps:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), CataCXium® A Pd G3 (7.3 mg, 0.01 mmol, 1 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).

-

Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) followed by the secondary amine (1.1 mmol, 1.1 equiv) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with the addition of water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Protocol 2: General Procedure for the Amination of an Aryl Chloride with a Primary Amine

This protocol is adapted for the more challenging coupling of an aryl chloride with a primary amine, which may require a higher catalyst loading and temperature.

Detailed Steps:

-

In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), CataCXium® A Pd G3 (14.6 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv) to an oven-dried pressure tube equipped with a magnetic stir bar.

-

Add the primary amine (1.2 mmol, 1.2 equiv) and anhydrous dioxane (5 mL).

-

Seal the pressure tube and remove it from the glovebox.

-

Place the tube in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened catalyst or store under inert atmosphere. |